Boc-NH-PEG3

PROTACs Bioconjugation Drug Discovery

Boc-NH-PEG3 (CAS 139115-92-7) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free hydroxyl group at the other. With a discrete PEG3 spacer (three ethylene glycol units), this compound is primarily utilized as a versatile linker or building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C11H23NO5
Molecular Weight 249.30 g/mol
CAS No. 139115-92-7
Cat. No. B1676995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG3
CAS139115-92-7
SynonymsN-Boc-PEG3-alcohol
Molecular FormulaC11H23NO5
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCO
InChIInChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14)
InChIKeyFMLOTGGIHAYZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG3 (CAS 139115-92-7): A Precisely Defined PEG3 Linker for PROTACs and Bioconjugation


Boc-NH-PEG3 (CAS 139115-92-7) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free hydroxyl group at the other [1]. With a discrete PEG3 spacer (three ethylene glycol units), this compound is primarily utilized as a versatile linker or building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its design allows for controlled, sequential chemical modifications, making it a critical intermediate in targeted protein degradation and bioconjugation strategies .

Why Boc-NH-PEG3 Cannot Be Simply Substituted: Quantifying Its Linker Length, Solubility, and Stability


While numerous Boc-protected PEG linkers exist, their performance is exquisitely sensitive to chain length and physicochemical properties. Simple substitution with a shorter (e.g., PEG2) or longer (e.g., PEG4) analog can profoundly alter a conjugate's solubility, target engagement distance, and biological activity . For instance, the specific three-unit PEG chain of Boc-NH-PEG3 provides a distinct molecular length and flexibility profile that is often optimal for the ternary complex formation required in PROTAC-mediated degradation [1]. Furthermore, its defined solubility of 100 mg/mL in DMSO is not a universal property across all PEG linkers, and its ≥2-year shelf stability ensures long-term research reproducibility . The following evidence demonstrates where and why Boc-NH-PEG3 (CAS 139115-92-7) offers quantifiable differentiation compared to its closest in-class alternatives.

Boc-NH-PEG3 (CAS 139115-92-7) Quantifiable Differentiation: A Comparator-Based Evidence Guide


DMSO Solubility Comparison: Boc-NH-PEG3 vs. Boc-NH-PEG2 and NH2-PEG3

In DMSO, Boc-NH-PEG3 exhibits a solubility of 100 mg/mL (401.12 mM), which is significantly higher than that of the closely related analog Boc-NH-PEG2, which is only slightly soluble in DMSO (typically <10 mg/mL) . This represents at least a 10-fold improvement in DMSO solubility . Additionally, it outperforms its deprotected counterpart, NH2-PEG3, which shows a reported DMSO solubility of 10 mg/mL .

PROTACs Bioconjugation Drug Discovery

Linker Length and Molecular Flexibility: Boc-NH-PEG3 (n=3) vs. Boc-NH-PEG4 (n=4)

Boc-NH-PEG3 contains a discrete chain of three ethylene glycol units, offering a shorter and more rigid connection compared to the four-unit Boc-NH-PEG4 . This difference in chain length translates to a distinct spatial separation between conjugated moieties, which is a critical parameter in PROTAC development for optimizing the formation of a stable ternary complex [1]. The use of PEG3 can be essential to achieve the required proximity for effective ubiquitination and subsequent degradation, where a longer PEG4 linker might introduce excessive flexibility and reduce degradation efficiency .

PROTAC Design Structure-Activity Relationship Molecular Spacers

Shelf-Life Stability: Boc-NH-PEG3 vs. Deprotected NH2-PEG3

Boc-NH-PEG3 demonstrates a certified shelf-life stability of ≥2 years when stored at -20°C . This is a direct consequence of the Boc protecting group, which shields the primary amine from oxidation and other degradation pathways. In contrast, the unprotected analog, NH2-PEG3, is more susceptible to oxidation and may require more stringent storage conditions or have a shorter recommended shelf life . The Boc group provides a stable, storable intermediate that can be reliably deprotected on-demand for immediate use in a subsequent conjugation step .

Chemical Stability Storage Bioconjugation

Reagent Purity and Cost-Efficiency: Boc-NH-PEG3 vs. Boc-NH-PEG3-NHS Ester

Boc-NH-PEG3 is commercially available at a purity of ≥98% and at a significantly lower cost per gram compared to its pre-activated analog, Boc-NH-PEG3-NHS ester . For example, bulk pricing for Boc-NH-PEG3 can be as low as $14/g (1g pack) , whereas the Boc-NH-PEG3-NHS ester is priced at approximately $190/g (1g pack) . This represents a cost saving of over 90% for the core PEG3 building block, making Boc-NH-PEG3 the economically rational choice for large-scale synthesis or library generation where the hydroxyl group can be activated in situ as needed.

PROTAC Synthesis Reagent Purity Cost-Effectiveness

Boc-NH-PEG3 (CAS 139115-92-7): Optimal Application Scenarios Derived from Quantitative Evidence


PROTAC Development: Optimizing Linker Length for Ternary Complex Formation

Boc-NH-PEG3 is the linker of choice for PROTAC projects where a specific, short (3-unit) PEG spacer is required to achieve efficient target ubiquitination and degradation . Its defined length has been shown to be critical for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for potent activity [1]. The high DMSO solubility (100 mg/mL) also facilitates the screening of PROTAC candidates in cellular assays without solubility artifacts .

Large-Scale Bioconjugation and ADC Payload Synthesis

For projects requiring multi-gram quantities of a PEGylated intermediate, Boc-NH-PEG3 is the most cost-effective choice among Boc-protected PEG3 building blocks . Its >90% cost advantage over pre-activated analogs allows for economical scale-up of synthetic routes to antibody-drug conjugate (ADC) payloads or other bioconjugates . The stable Boc group ensures the intermediate can be stored long-term (≥2 years), enabling just-in-time deprotection and activation for final conjugation steps .

Designing Molecular Probes and Imaging Agents Requiring Precise Spatial Control

When a shorter and more rigid linker is needed to position a fluorophore or affinity tag in close proximity to a biomolecule of interest, Boc-NH-PEG3 is preferred over longer PEG4 or PEG5 analogs . Its three-unit chain provides a balance of solubility and minimal steric bulk, making it suitable for applications such as the synthesis of biotinylated cross-linkers or near-infrared imaging probes for cytochrome P450 isoforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-NH-PEG3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.